Bcl-xL antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

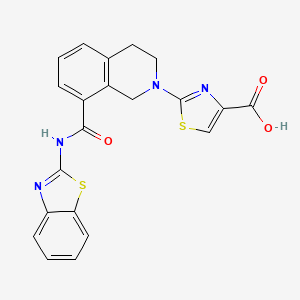

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCCZZHEZZPUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of A-1331852: A Potent and Selective Bcl-xL Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of the potent and selective B-cell lymphoma-extra large (Bcl-xL) antagonist, A-1331852. This document details the signaling pathways involved, experimental workflows for discovery, detailed methodologies for key experiments, and a summary of its biochemical and cellular activity. A-1331852 represents a significant advancement in the development of targeted cancer therapeutics by selectively inducing apoptosis in Bcl-xL-dependent tumor cells.[1][2][3]

Introduction to Bcl-xL as a Therapeutic Target

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[4] Within this family, Bcl-xL is a key anti-apoptotic protein that prevents programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[5][6][7] Overexpression of Bcl-xL is a common feature in many cancers, contributing to tumor survival and resistance to chemotherapy.[5] Therefore, small molecule inhibitors that antagonize Bcl-xL function are a promising therapeutic strategy for a variety of malignancies.[8] The development of selective Bcl-xL inhibitors has been challenging due to the high homology with other anti-apoptotic Bcl-2 family members, such as Bcl-2.[9]

A-1331852 was developed through the optimization of a precursor compound, A-1155463.[1][3] A-1155463 was discovered using fragment-based screening by nuclear magnetic resonance (NMR) and structure-based design, and it demonstrated high potency and selectivity for Bcl-xL.[4][10] A-1331852 builds upon this scaffold, exhibiting improved oral bioavailability and in vivo efficacy.[1][11]

Signaling Pathway and Mechanism of Action

Bcl-xL exerts its anti-apoptotic function at the outer mitochondrial membrane. In healthy cells, Bcl-xL sequesters the pro-apoptotic proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This inhibition prevents the release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade and execution of apoptosis.[5][6]

Bcl-xL antagonists, such as A-1331852, function as BH3 mimetics. They bind to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic "BH3-only" proteins and preventing the sequestration of Bax and Bak.[12] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[5]

Discovery and Synthesis Workflow

The discovery of A-1331852 was a multi-step process that began with the identification of its predecessor, A-1155463, and subsequent structure-based drug design for optimization.

Quantitative Data Summary

A-1331852 exhibits high affinity and selectivity for Bcl-xL over other Bcl-2 family members. The following table summarizes key quantitative data for A-1331852 and its precursor, A-1155463.

| Compound | Target | Binding Affinity (Ki, nM) | Cellular Efficacy (EC50, nM) | Cell Line |

| A-1331852 | Bcl-xL | <0.01 | 6 | Molt-4 |

| Bcl-2 | 6 | >5000 | RS4;11 | |

| Bcl-w | 4 | - | - | |

| Mcl-1 | 142 | - | - | |

| A-1155463 | Bcl-xL | <0.01 | 70 | Molt-4 |

| Bcl-2 | 80 | >5000 | RS4;11 | |

| Bcl-w | 19 | - | - | |

| Mcl-1 | >440 | - | - |

Experimental Protocols

Synthesis of A-1331852

The synthesis of A-1331852 is a multi-step process involving the coupling of key intermediates. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in the supporting information of the primary literature.[1][3] The synthesis involves the preparation of a substituted benzothiazole (B30560) carboxylic acid and a complex amine-containing adamantane (B196018) moiety, followed by their amide coupling to yield the final product.

Biochemical Assays

This assay is used to determine the binding affinity (Ki) of the antagonist to Bcl-xL.

-

Reagents and Materials:

-

Recombinant His-tagged Bcl-xL protein.

-

Biotinylated BH3 peptide (e.g., from BIM or BAD).

-

Terbium-cryptate labeled anti-His antibody (donor).

-

Streptavidin-XL665 (acceptor).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Test compound (A-1331852) serially diluted in DMSO.

-

384-well low-volume black plates.

-

-

Procedure:

-

Add assay buffer, recombinant Bcl-xL, and the test compound at various concentrations to the wells of the 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add a pre-mixed solution of biotinylated BH3 peptide, terbium-cryptate labeled anti-His antibody, and streptavidin-XL665.

-

Incubate for 1-3 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (FRET signal).

-

Calculate the ratio of the 665 nm to 620 nm signals and plot against the inhibitor concentration to determine the IC50, which is then converted to Ki.[13]

-

An alternative method to measure binding affinity.

-

Reagents and Materials:

-

Recombinant Bcl-xL protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bad).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Test compound (A-1331852) serially diluted in DMSO.

-

Black, low-binding 384-well plates.

-

-

Procedure:

-

Add assay buffer, fluorescently labeled BH3 peptide, and Bcl-xL protein to the wells.

-

Add the test compound at various concentrations.

-

Incubate for 30-60 minutes at room temperature.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The percentage of inhibition is calculated, and the data is fitted to a four-parameter logistic equation to determine the IC50.[14][15]

-

Cellular Assays

This assay determines the effect of the antagonist on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Bcl-xL-dependent (e.g., Molt-4) and Bcl-2-dependent (e.g., RS4;11) cell lines.

-

Cell culture medium and supplements.

-

Test compound (A-1331852) serially diluted in DMSO.

-

MTS or CellTiter-Glo® reagent.

-

96-well clear or opaque plates.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight (for adherent cells).

-

Treat cells with a serial dilution of A-1331852 for 48-72 hours.

-

Add MTS or CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and plot against the compound concentration to determine the EC50.

-

This assay measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.

-

Reagents and Materials:

-

Bcl-xL-dependent cell line (e.g., Molt-4).

-

Cell culture medium and supplements.

-

Test compound (A-1331852).

-

Caspase-Glo® 3/7 reagent.

-

White-walled 96-well plates.

-

-

Procedure:

-

Seed cells in white-walled 96-well plates.

-

Treat cells with A-1331852 at various concentrations and time points.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Mix on a plate shaker for 30 seconds to 2 minutes.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Conclusion

A-1331852 is a first-in-class, potent, and selective Bcl-xL inhibitor discovered through a rigorous process of fragment-based screening and structure-guided drug design.[1][3] Its high affinity for Bcl-xL and its ability to selectively induce apoptosis in Bcl-xL-dependent cancer cells make it a valuable tool for studying the role of Bcl-xL in cancer biology and a promising candidate for further therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of apoptosis and cancer drug discovery.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bcl-xL - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. STRUCTURE-BASED DISCOVERY OF A NEW CLASS OF Bcl-xL ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

The Role of Bcl-xL Antagonists in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic member of the Bcl-2 family, frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies.[1][2] Consequently, Bcl-xL has emerged as a critical target for cancer drug development. This technical guide provides an in-depth overview of the role of Bcl-xL antagonists in inducing apoptosis. It details the underlying molecular mechanisms, presents quantitative data for prominent Bcl-xL inhibitors, outlines key experimental protocols for their evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

The Intrinsic Pathway of Apoptosis and the Role of Bcl-xL

The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death process crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[3][4]

Under normal physiological conditions, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic effector proteins, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[5][6] Upon receiving apoptotic stimuli, such as DNA damage or growth factor withdrawal, pro-apoptotic "BH3-only" proteins are activated. These proteins can then bind to and neutralize anti-apoptotic proteins like Bcl-xL, liberating Bax and Bak.[7] The freed Bax and Bak oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5][6] This event triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[5]

Bcl-xL antagonists, also known as BH3 mimetics, are small molecules designed to mimic the action of BH3-only proteins.[8][9] They bind with high affinity to the hydrophobic groove of Bcl-xL, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[8][10][11]

References

- 1. Structure-guided design of a selective BCL-X(L) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]

- 3. Knockdown of Bcl-xL Enhances Growth-Inhibiting and Apoptosis-Inducing Effects of Resveratrol and Clofarabine in Malignant Mesothelioma H-2452 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Reinstating apoptosis using putative Bcl-xL natural product inhibitors: Molecular docking and ADMETox profiling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Structure-Activity Relationship of Bcl-xL Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) for Bcl-xL antagonists. Bcl-xL, an anti-apoptotic protein of the Bcl-2 family, is a validated therapeutic target in oncology. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy. The development of small-molecule inhibitors that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Bcl-xL is a promising strategy to induce apoptosis in cancer cells. This guide provides a comprehensive overview of the key chemical scaffolds, binding interactions, and experimental methodologies that underpin the discovery and optimization of potent and selective Bcl-xL inhibitors.

Core Concepts in Bcl-xL Antagonist Design

The fundamental principle behind the design of Bcl-xL antagonists is the mimicry of the α-helical BH3 domain of pro-apoptotic proteins like Bad and Bak.[1][2] This domain binds to a hydrophobic groove on the surface of Bcl-xL, neutralizing its anti-apoptotic function.[1][2] Structure-based drug design, often aided by techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in the development of potent "BH3 mimetics".[1][2]

Key to the SAR of these antagonists is the interaction with four hydrophobic pockets (P1-P4) within the Bcl-xL binding groove. Small molecule inhibitors are designed to occupy these pockets, mimicking the interactions of conserved hydrophobic residues from the BH3 domain.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative series of Bcl-xL antagonists. The data highlights how modifications to the chemical scaffolds impact binding affinity (Ki, Kd) and cellular activity (IC50, EC50).

Table 1: SAR of Biarylacylsulfonamide Derivatives

Biarylacylsulfonamides represent an early class of Bcl-xL inhibitors discovered through NMR-based screening.[1][3] The general structure involves a biaryl group, an acylsulfonamide linker, and a second aromatic ring.

| Compound ID | R1 (Biaryl Moiety) | R2 (Second Aromatic Moiety) | Bcl-xL Ki (nM) | H146 Cell IC50 (nM) |

| Compound A | 4'-fluoro-biphenyl-4-yl | 2-phenylsulfanylethylamino | 36 ± 2 | >10,000 |

| Compound B | Biphenyl-4-yl | 2-phenylsulfanylethylamino | 150 | Not Reported |

| Compound C | 4'-chloro-biphenyl-4-yl | 2-phenylsulfanylethylamino | 45 | Not Reported |

Data synthesized from multiple sources.

Table 2: SAR of 4,5-Diphenyl-1H-pyrrole-3-carboxylic Acid Derivatives

This class of inhibitors has demonstrated potent dual inhibition of Bcl-2 and Bcl-xL.[4][5] Structure-based optimization of this scaffold has led to compounds with subnanomolar binding affinities.

| Compound ID | R1 | R2 | Bcl-xL Ki (nM) | Bcl-2 Ki (nM) | H146 Cell IC50 (nM) |

| Compound 12 | H | 4-(dimethylamino)-1-(phenylthio)butan-2-ylamino | <1 | <1 | 60 |

| Compound 14 | Ethyl | 4-(dimethylamino)-1-(phenylthio)butan-2-ylamino | <1 | <1 | 8.1 |

| Compound 15 | Isopropyl | 4-(dimethylamino)-1-(phenylthio)butan-2-ylamino | <1 | <1 | 3.0 |

Data extracted from literature.[4][5]

Table 3: SAR of WEHI-539 and its Analogs

WEHI-539 is a potent and selective Bcl-xL inhibitor.[6][7] Its discovery and optimization highlight the importance of targeting the P4 pocket for achieving high affinity.

| Compound ID | P4-binding Moiety | Bcl-xL Kd (nM) | Selectivity over Bcl-2 | H146 Cell EC50 (nM) |

| WEHI-539 | Methylamino | <1 | >1000-fold | 29 |

| A-1155463 | Optimized P4 moiety | <0.01 | >1000-fold | 3.5 |

| A-1331852 | Further optimized P4 moiety | <0.001 | >1000-fold | 0.8 |

Data synthesized from multiple sources.[6][7][8]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bcl-xL antagonist activity. The following sections outline the protocols for key in vitro assays.

Fluorescence Polarization (FP) Competition Binding Assay

This assay is widely used to determine the binding affinity of inhibitors to Bcl-xL by measuring the displacement of a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human Bcl-xL protein

-

Fluorescein-labeled Bak or Bad BH3 peptide (e.g., NLWAAQRYGRELRRMSDK(fluorescein)FVD)

-

Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

Test compounds (Bcl-xL antagonists)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Bcl-xL protein and the fluorescently labeled BH3 peptide in the assay buffer. The final concentrations should be optimized to achieve a stable and robust FP signal (e.g., 50 nM Bcl-xL and 5 nM fluorescent peptide).

-

Serially dilute the test compounds in DMSO and then further dilute in the assay buffer.

-

Add a small volume of the diluted test compounds to the wells of the 384-well plate.

-

Add the Bcl-xL/fluorescent peptide mixture to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.

Cellular Apoptosis Assay in H146 Small Cell Lung Cancer Cells

This assay assesses the ability of Bcl-xL antagonists to induce apoptosis in a Bcl-xL-dependent cancer cell line.

Materials:

-

H146 small cell lung cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (Bcl-xL antagonists)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed H146 cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.

-

Calculate the EC50 values, which represent the concentration of the compound that induces apoptosis in 50% of the cell population.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for understanding the development of Bcl-xL antagonists.

Caption: Intrinsic apoptosis pathway and the role of Bcl-xL antagonists.

Caption: A typical fragment-based drug discovery (FBDD) workflow for Bcl-xL inhibitors.

Conclusion

The development of Bcl-xL antagonists is a testament to the power of structure-based drug design. A deep understanding of the structure-activity relationship, guided by quantitative in vitro and cellular assays, has enabled the discovery of highly potent and selective inhibitors. The continuous exploration of novel chemical scaffolds and the optimization of interactions with the key hydrophobic pockets of Bcl-xL will undoubtedly lead to the development of next-generation therapeutics for a wide range of cancers. This guide provides a foundational understanding of the core principles and methodologies in this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural studies of Bcl-xL/ligand complexes using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BcL-xL Conformational Changes upon Fragment Binding Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL-2 Protein Family Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. revvity.com [revvity.com]

The Selectivity Profile of Bcl-xL Antagonists Over Bcl-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Bcl-xL antagonists over the closely related anti-apoptotic protein, Bcl-2. The selective inhibition of Bcl-xL is a critical strategy in the development of targeted cancer therapies, aiming to induce apoptosis in malignant cells while minimizing off-target effects, such as the thrombocytopenia associated with dual Bcl-2/Bcl-xL inhibition.[1][2] This document details the quantitative binding affinities of key selective inhibitors, outlines the experimental protocols used to determine this selectivity, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to Bcl-2 Family Proteins and Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] This family is broadly divided into three sub-groups based on their function and Bcl-2 Homology (BH) domains:

-

Anti-apoptotic Proteins: (e.g., Bcl-xL, Bcl-2, Mcl-1, Bcl-w, A1) These proteins, typically containing four BH domains (BH1-4), prevent apoptosis by sequestering pro-apoptotic proteins.[5]

-

Pro-apoptotic Effector Proteins: (e.g., BAX, BAK) Upon activation, these proteins oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP) and the release of apoptogenic factors like cytochrome c.[5][6]

-

Pro-apoptotic BH3-only Proteins: (e.g., BIM, BID, BAD, PUMA, NOXA) These proteins act as sensors of cellular stress. They initiate apoptosis by either directly activating BAX/BAK or by binding to and neutralizing the anti-apoptotic Bcl-2 family members, thereby liberating the effector proteins.[5][7]

In many cancers, overexpression of anti-apoptotic proteins like Bcl-xL and Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2][8] Small-molecule inhibitors that mimic the action of BH3-only proteins ("BH3 mimetics") can restore the apoptotic process. While dual inhibitors like Navitoclax (ABT-263) have shown clinical activity, they also inhibit Bcl-2, which is crucial for platelet survival, leading to dose-limiting thrombocytopenia.[1] This has driven the development of highly selective Bcl-xL antagonists to achieve a better therapeutic window.[1]

Quantitative Selectivity Profile of Bcl-xL Antagonists

The selectivity of an antagonist is quantified by comparing its binding affinity (e.g., Ki, IC50) for the target protein (Bcl-xL) versus off-target proteins (Bcl-2). A higher ratio of Bcl-2 affinity to Bcl-xL affinity indicates greater selectivity for Bcl-xL. The table below summarizes data for prominent Bcl-xL antagonists.

| Compound | Target(s) | Bcl-xL Binding Affinity (Ki/IC50) | Bcl-2 Binding Affinity (Ki/IC50) | Selectivity (Bcl-2 Ki / Bcl-xL Ki) | Reference |

| A-1331852 | Bcl-xL Selective | <0.01 nM (Ki) | 6 nM (Ki) | >600-fold | [9][10][11] |

| A-1155463 | Bcl-xL Selective | <0.01 nM (Ki) | >4.4 µM (Ki) | >1000-fold | [12][13] |

| WEHI-539 | Bcl-xL Selective | 1.1 nM (IC50), 1.4 nM (Kd) | >750 nM (Kd) | >400-fold | [12][14] |

| Navitoclax (ABT-263) | Dual Bcl-2/Bcl-xL | ≤0.5 nM (Ki) | ≤1 nM (Ki) | ~1 | [12] |

| ABT-737 | Dual Bcl-2/Bcl-xL | 78.7 nM (EC50) | 30.3 nM (EC50) | ~0.4 | [12] |

Signaling Pathway Visualization

The following diagram illustrates the central role of Bcl-xL and Bcl-2 within the intrinsic apoptosis pathway.

References

- 1. Selective inhibitors of Bcl-2 and Bcl-xL: Balancing antitumor activity with on-target toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. A 1331852 | Bcl-xL: R&D Systems [rndsystems.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Selective BCL-XL Antagonists Eliminate Infected Cells from a Primary-Cell Model of HIV Latency but Not from Ex Vivo Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probe WEHI-539 | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide on the Core Effects of Bcl-xL Antagonists on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma-extra large (Bcl-xL) protein is a pivotal anti-apoptotic member of the Bcl-2 family, playing a crucial role in preventing mitochondrial outer membrane permeabilization (MOMP), a key commitment step in the intrinsic pathway of apoptosis.[1] Overexpression of Bcl-xL is a common feature in various cancers, contributing to therapeutic resistance.[1] Consequently, Bcl-xL has emerged as a prime target for anticancer drug development. This technical guide provides a comprehensive overview of the core effects of Bcl-xL antagonists on MOMP. It delves into the molecular mechanisms of action, presents quantitative data on the efficacy of prominent Bcl-xL inhibitors, and offers detailed protocols for key experimental assays used to assess MOMP. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction: Bcl-xL and Its Role in Apoptosis

The intrinsic apoptosis pathway is a genetically programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which are categorized into three functional groups: the anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2, Mcl-1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad).[2]

Under normal physiological conditions, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic effector proteins, preventing their activation and subsequent oligomerization.[2] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins.[3] This allows Bax and Bak to form pores in the outer mitochondrial membrane, leading to MOMP.[3] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates a cascade of caspases, ultimately leading to cell death.[2]

Bcl-xL exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic proteins, thereby preventing Bax and Bak activation and preserving mitochondrial integrity.[2] The overexpression of Bcl-xL in cancer cells sequesters an excess of pro-apoptotic proteins, effectively blocking the apoptotic signaling cascade and promoting cell survival and resistance to chemotherapy.[1]

Mechanism of Action of Bcl-xL Antagonists

Bcl-xL antagonists are small molecule inhibitors designed to mimic the action of BH3-only proteins.[4] They bind with high affinity to the hydrophobic groove of Bcl-xL, competitively displacing pro-apoptotic proteins.[3] This liberation of pro-apoptotic proteins, particularly Bax and Bak, allows them to become activated, oligomerize, and insert into the outer mitochondrial membrane, thereby inducing MOMP.[3] The subsequent release of cytochrome c triggers the downstream apoptotic cascade, leading to the selective elimination of cancer cells that are dependent on Bcl-xL for their survival.[5]

Prominent examples of Bcl-xL antagonists include:

-

Navitoclax (B1683852) (ABT-263): A potent oral inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[4][5]

-

A-1331852: A highly potent and selective inhibitor of Bcl-xL.[6][7]

-

WEHI-539: A selective Bcl-xL inhibitor.[8]

The primary mechanism by which these antagonists induce apoptosis is through the direct initiation of MOMP.[5]

Quantitative Data on the Effect of Bcl-xL Antagonists on MOMP

The efficacy of Bcl-xL antagonists in inducing MOMP and subsequent apoptosis has been quantified in numerous studies. The following tables summarize key quantitative data for prominent Bcl-xL inhibitors.

Table 1: In Vitro Efficacy of Navitoclax (ABT-263) in Inducing Cell Death

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NHL Cell Lines (Sensitive) | Non-Hodgkin's Lymphoma | < 1 | [9] |

| NHL Cell Lines (Resistant) | Non-Hodgkin's Lymphoma | ≥ 5 | [9] |

Table 2: In Vitro Efficacy of A-1331852 in Inducing Cell Death

| Cell Line | Cancer Type | EC50 (nM) | Ki (nM) | Reference |

| Molt-4 | Acute Lymphoblastic Leukemia | 6 | < 0.01 | [6][10] |

| NCI-H847 | Small Cell Lung Cancer | 3 | N/A | [11] |

| NCI-H1417 | Small Cell Lung Cancer | 7 | N/A | [11] |

| SET-2 | Acute Myeloid Leukemia | 80 | N/A | [11] |

| HEL | Erythroleukemia | 120 | N/A | [11] |

| OCI-M2 | Acute Myeloid Leukemia | 100 | N/A | [11] |

Table 3: Comparative Efficacy of WEHI-539 and ABT-737 (Navitoclax analog) in Mouse Embryonic Fibroblasts (MEFs)

| Cell Line | Antagonist | EC50 (µM) | Reference |

| bak-/- MEFs expressing BIM2A | WEHI-539 | > 10 | [8] |

| bak-/- MEFs expressing BIM2A | ABT-737 | > 10 | [8] |

| bax-/- MEFs expressing BIM2A | WEHI-539 | ~1 | [8] |

| bax-/- MEFs expressing BIM2A | ABT-737 | ~0.1 | [8] |

| bak-/-bax-/- MEFs expressing BIM2A | WEHI-539 | > 10 | [8] |

| bak-/-bax-/- MEFs expressing BIM2A | ABT-737 | > 10 | [8] |

Experimental Protocols for Assessing MOMP

Several key experimental techniques are employed to measure and quantify MOMP. Detailed protocols for these assays are provided below.

Cytochrome c Release Assay via Western Blotting

This method detects the translocation of cytochrome c from the mitochondria to the cytosol.[12]

Materials:

-

Cell culture reagents

-

Bcl-xL antagonist of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Cytosol Extraction Buffer (e.g., from a commercial kit)

-

Dounce homogenizer

-

Microcentrifuge

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody: anti-cytochrome c

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Loading control antibodies (e.g., anti-COX IV for mitochondrial fraction, anti-GAPDH for cytosolic fraction)

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with the Bcl-xL antagonist for the desired time and concentration. Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

-

Cell Lysis and Fractionation: a. Resuspend the cell pellet in ice-cold Cytosol Extraction Buffer and incubate on ice for 10-15 minutes. b. Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes. c. Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and intact cells. d. Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. e. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

Western Blotting: a. Determine the protein concentration of both the cytosolic and mitochondrial fractions. b. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane and probe with the primary anti-cytochrome c antibody. e. Wash and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate. g. Re-probe the membrane with loading control antibodies to ensure equal loading and purity of the fractions.

Bax/Bak Oligomerization Assay

This assay detects the formation of Bax and Bak oligomers, a hallmark of their activation.[13]

Materials:

-

Cell culture reagents

-

Bcl-xL antagonist of interest

-

Lysis buffer (e.g., CHAPS-based)

-

Cross-linking agent (e.g., BMH - bismaleimidohexane)

-

Non-reducing SDS-PAGE sample buffer

-

Western blotting reagents

-

Primary antibodies: anti-Bax, anti-Bak

Protocol:

-

Cell Treatment: Treat cells with the Bcl-xL antagonist as described above.

-

Cell Lysis: Lyse the cells in a CHAPS-based buffer on ice.

-

Cross-linking: a. Incubate a portion of the cell lysate with the cross-linking agent BMH (e.g., 1 mM) for 30 minutes at room temperature. b. Quench the cross-linking reaction by adding a reducing agent like DTT.

-

Western Blotting: a. Add non-reducing SDS-PAGE sample buffer to the cross-linked and non-cross-linked lysates. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with anti-Bax or anti-Bak antibodies to detect monomers and cross-linked oligomers (dimers, trimers, etc.), which will appear as higher molecular weight bands.

Immunofluorescence Detection of Cytochrome c Release

This method provides a visual assessment of cytochrome c localization within individual cells.[14]

Materials:

-

Cells grown on coverslips

-

Bcl-xL antagonist of interest

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-cytochrome c

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mitochondrial marker (e.g., MitoTracker Red)

-

Fluorescence microscope

Protocol:

-

Cell Treatment and Staining: a. Treat cells grown on coverslips with the Bcl-xL antagonist. b. If desired, incubate with a mitochondrial marker like MitoTracker Red prior to fixation.

-

Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100.

-

Immunostaining: a. Block non-specific binding with blocking solution. b. Incubate with the primary anti-cytochrome c antibody. c. Wash and incubate with the fluorescently-labeled secondary antibody. d. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

Flow Cytometry Analysis of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of MOMP.[15][16]

Materials:

-

Cell culture reagents

-

Bcl-xL antagonist of interest

-

Fluorescent potentiometric dyes (e.g., JC-1, TMRE, or DiOC6(3))[15][17]

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells in suspension or adherent cells that are subsequently harvested.

-

Staining: a. Resuspend the cells in media containing the potentiometric dye (e.g., JC-1). b. Incubate at 37°C for 15-30 minutes.

-

Analysis: a. Wash the cells and resuspend in PBS. b. Analyze the cells by flow cytometry. For JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cytochrome c release assay and western blot [bio-protocol.org]

- 13. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flow Cytometric Detection of Mitochondrial Membrane Potential [bio-protocol.org]

- 16. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Bcl-xL Antagonist 2 for Chronic Lymphocytic Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies surrounding the use of Bcl-xL antagonist 2, encompassing compounds like ABT-737 and its orally bioavailable successor navitoclax (B1683852) (ABT-263), in the context of Chronic Lymphocytic Leukemia (CLL) research. This document delves into the mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts: Targeting the Apoptotic Machinery in CLL

Chronic Lymphocytic Leukemia is characterized by the accumulation of malignant B-lymphocytes, a process largely driven by the evasion of apoptosis (programmed cell death). A key family of proteins regulating this process is the B-cell lymphoma 2 (Bcl-2) family. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In CLL cells, the anti-apoptotic protein Bcl-2 is often overexpressed, sequestering pro-apoptotic proteins and preventing the induction of apoptosis.[1][2]

Bcl-xL is another critical anti-apoptotic protein that contributes to the survival of CLL cells, particularly in the context of the lymph node microenvironment which can induce its expression and confer resistance to therapies targeting only Bcl-2.[3] Bcl-xL antagonists, often referred to as "BH3 mimetics," are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins. They bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL and Bcl-2, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.[4][5]

ABT-737 was a pioneering BH3 mimetic that showed potent activity against Bcl-2, Bcl-xL, and Bcl-w.[6] Navitoclax (ABT-263) is an orally bioavailable derivative of ABT-737 with a similar binding profile.[4] While highly effective in inducing apoptosis in CLL cells, a significant on-target toxicity of these dual inhibitors is thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[7] This has led to the development of more Bcl-2 selective inhibitors like venetoclax (B612062). However, the study of dual Bcl-xL/Bcl-2 inhibitors remains crucial for understanding and overcoming resistance mechanisms in CLL.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound compounds in CLL.

Table 1: Preclinical Efficacy of ABT-737 in Primary CLL Cells

| Parameter | Value | Cell Type | Reference |

| EC50 for Apoptosis (48h) | 4.5 ± 2.2 nM (range 1.9–9.4 nM) | Primary CLL cells (n=24) | [10] |

| Potency vs. control enantiomer | ~100-fold more potent | Primary CLL cells | [6] |

Table 2: Clinical Efficacy of Navitoclax (ABT-263) in Relapsed/Refractory CLL

| Parameter | Study | Value | Patient Population | Reference |

| Overall Response Rate (ORR) | Phase 1 | 35% (Partial Response) | 26 patients treated with ≥110 mg/day | [7][11] |

| Phase 2 | 33% (Objective Response) | 27 evaluable patients | [12] | |

| Lymphocytosis Reduction (>50%) | Phase 1 | 90% (19 of 21 patients) | Patients with baseline lymphocytosis | [11] |

| Nodal Shrinkage (>50%) | Phase 2 | 58% | Patients with baseline nodal enlargement | [12] |

| Median Progression-Free Survival (PFS) | Phase 1 | 25 months | 29 patients | [7][11] |

| Phase 2 | 8.7 months | 29 patients (preliminary) | [12] |

Table 3: Clinical Efficacy of Navitoclax in Combination with Rituximab in Treatment-Naïve CLL

| Treatment Arm | Overall Response Rate (ORR) | p-value vs. Rituximab alone | Reference |

| A: Rituximab alone | 35% | - | [13] |

| B: Navitoclax + Rituximab (12 weeks) | 55% | 0.19 | [13] |

| C: Navitoclax + Rituximab (continuous) | 70% | 0.0034 | [13] |

Table 4: Key Toxicities of Navitoclax in CLL Clinical Trials

| Adverse Event | Grade 3/4 Incidence | Study | Reference |

| Thrombocytopenia | 39% | Phase 2 | [12] |

| Diarrhea | Usually mild | Phase 2 | [12] |

| Nausea | Usually mild | Phase 2 | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of a dual Bcl-xL/Bcl-2 antagonist in a CLL cell.

Caption: Mechanism of action of a dual Bcl-xL/Bcl-2 antagonist in inducing apoptosis in CLL cells.

Experimental Workflow for Assessing Apoptosis

This diagram outlines a typical experimental workflow to evaluate the pro-apoptotic effect of a Bcl-xL antagonist on CLL cells.

Caption: A standard workflow for the assessment of apoptosis in CLL cells using Annexin V/PI staining.

Detailed Experimental Protocols

Isolation of Primary CLL Cells

-

Blood Collection: Collect peripheral blood from CLL patients in heparin-containing tubes.

-

Mononuclear Cell Separation: Dilute the blood 1:1 with phosphate-buffered saline (PBS). Carefully layer the diluted blood over Ficoll-Paque PLUS density gradient medium.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting: Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

-

Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Cell Purity Assessment: Assess the percentage of CD19+/CD5+ CLL cells by flow cytometry. Samples with >90% purity are typically used for subsequent experiments.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.[14][15][16][17]

-

Cell Seeding and Treatment: Seed isolated CLL cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat cells with the desired concentrations of the Bcl-xL antagonist or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 24, 48 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Bcl-2 Family Proteins

This protocol allows for the semi-quantitative analysis of protein expression.[3][18][19][20][21]

-

Cell Lysis: After treatment, harvest and wash the CLL cells with cold PBS. Lyse the cell pellet in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-xL, Bcl-2, Mcl-1, Bax, Bak, Bim, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

BH3 Profiling

BH3 profiling is a functional assay to assess the mitochondrial apoptotic priming of cells.[22][23][24]

-

Cell Preparation: Thaw and resuspend cryopreserved primary CLL cells in a suitable buffer.

-

Permeabilization: Gently permeabilize the cells with a low concentration of digitonin (B1670571) (e.g., 0.002%) to allow the entry of BH3 peptides while keeping the mitochondrial outer membrane intact.

-

Peptide Incubation: Add a panel of synthetic BH3 peptides (e.g., from Bim, Bad, Puma, Noxa) at a specific concentration (e.g., 10 µM) to the permeabilized cells in a 96-well or 384-well plate. Include a vehicle control (DMSO) and a positive control for maximal mitochondrial depolarization (e.g., FCCP).

-

Measurement of Mitochondrial Membrane Potential:

-

Plate-based method: Add a fluorescent dye like JC-1 and measure the fluorescence over time using a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Flow cytometry-based method: Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or DiOC6(3)) and analyze by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

-

Data Analysis: Calculate the percentage of mitochondrial depolarization for each BH3 peptide relative to the positive and negative controls. The pattern of depolarization in response to different BH3 peptides reveals the dependency of the cells on specific anti-apoptotic proteins. For instance, sensitivity to the Bad BH3 peptide suggests a dependence on Bcl-2 and/or Bcl-xL.

Mechanisms of Resistance and Future Directions

A primary mechanism of acquired resistance to Bcl-2 selective inhibitors like venetoclax is the upregulation of other anti-apoptotic proteins, particularly Bcl-xL and Mcl-1.[4][8][9][25] This highlights the continued importance of studying dual Bcl-xL/Bcl-2 antagonists and developing strategies to overcome this resistance. Future research directions include:

-

Combination Therapies: Combining Bcl-xL/Bcl-2 antagonists with inhibitors of other signaling pathways (e.g., BTK inhibitors) or with agents that downregulate Mcl-1.

-

Next-Generation Inhibitors: Development of novel Bcl-xL antagonists with improved therapeutic windows, potentially through targeted delivery or by creating molecules that spare platelets.

-

Biomarker Development: Utilizing techniques like BH3 profiling to predict which patients are most likely to respond to Bcl-xL antagonism and to monitor for the development of resistance.

This technical guide provides a foundational understanding for researchers investigating the role of this compound in CLL. The detailed protocols and summarized data serve as a valuable resource for designing and interpreting experiments in this critical area of cancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chronic lymphocytic leukemia requires BCL2 to sequester prodeath BIM, explaining sensitivity to BCL2 antagonist ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. cllsociety.org [cllsociety.org]

- 9. ashpublications.org [ashpublications.org]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. Substantial susceptibility of chronic lymphocytic leukemia to BCL2 inhibition: results of a phase I study of navitoclax in patients with relapsed or refractory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Navitoclax Activity in Heavily Pretreated CLL [medscape.com]

- 13. A phase 2 study of the BH3 mimetic BCL2 inhibitor navitoclax (ABT-263) with or without rituximab, in previously untreated B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.pasteur.fr [research.pasteur.fr]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. content.sph.harvard.edu [content.sph.harvard.edu]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Therapeutic Potential of Bcl-xL Antagonism in Non-Hodgkin's Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the therapeutic targeting of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein, in non-Hodgkin's lymphoma (NHL) models. While the term "Bcl-xL antagonist 2" appears in some commercial contexts, it often serves as a generic descriptor. To provide concrete data and methodologies, this document will focus on a well-characterized, potent, and selective Bcl-xL inhibitor, A-1331852 , as a representative case study of a "this compound."

Overexpression of Bcl-xL is a known mechanism of therapeutic resistance in various malignancies, including several subtypes of NHL.[1][2] By sequestering pro-apoptotic proteins, Bcl-xL prevents the initiation of the intrinsic apoptotic pathway, thereby promoting cancer cell survival.[3][4] Selective inhibition of Bcl-xL offers a promising therapeutic strategy to restore apoptotic sensitivity in these cancers.

Mechanism of Action of Bcl-xL Antagonists

Bcl-xL antagonists are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins.[5] They bind with high affinity to the hydrophobic groove of Bcl-xL, disrupting its interaction with pro-apoptotic partners like BIM, PUMA, BAX, and BAK.[1][6] This releases the pro-apoptotic effectors, which can then oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][7]

Quantitative Data Presentation

The following tables summarize the in vitro activity of the selective Bcl-xL inhibitor A-1331852 in relevant cancer cell lines.

Table 1: In Vitro Binding Affinity of A-1331852 to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-xL |

| Bcl-xL | <0.01 | - |

| Bcl-2 | 6 | >600-fold |

| Bcl-w | 4 | >400-fold |

| Mcl-1 | 142 | >14,000-fold |

Data sourced from Tocris Bioscience and Selleck Chemicals.[8][9]

Table 2: In Vitro Cellular Activity of A-1331852

| Cell Line | Cancer Type | EC50 (nM) |

| Molt-4 | Acute Lymphoblastic Leukemia | 6 |

Data sourced from multiple studies.[1][5][8] Note: While Molt-4 is a T-cell acute lymphoblastic leukemia line, it is frequently used in initial screens for Bcl-xL-dependent apoptosis. Data in specific NHL lines are still emerging in the public domain for this specific compound. A-1331852 has been shown to induce apoptosis in xenograft models of EBV-associated T- and NK-cell lymphoma.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments in the evaluation of Bcl-xL antagonists.

Protocol 1: Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Materials:

-

Lymphoma cell lines

-

A-1331852

-

96-well tissue culture plates

-

Complete culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of A-1331852 in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphoma cell lines treated with A-1331852

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat lymphoma cells with desired concentrations of A-1331852 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of A-1331852.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Lymphoma cell line

-

Matrigel (optional)

-

A-1331852 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells, optionally resuspended in a mixture of media and Matrigel, into the flank of each mouse.[11][12]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer A-1331852 (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[2]

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Bcl-xL antagonist mechanism of action.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow.

This guide provides a foundational understanding of the therapeutic rationale, preclinical data, and experimental approaches for evaluating Bcl-xL antagonists in non-Hodgkin's lymphoma models, using A-1331852 as a specific example. Further research into the efficacy of selective Bcl-xL inhibitors, both as monotherapies and in combination with other agents, is warranted to fully define their clinical potential in NHL.

References

- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bcl-xL - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 8. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 11. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Probing the Guardian of Cell Survival: A Technical Guide to Bcl-xL Antagonists as Chemical Tools

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potent and selective Bcl-xL (B-cell lymphoma-extra large) antagonists, focusing on their utility as chemical probes to dissect the complex functions of this key anti-apoptotic protein. Overexpression of Bcl-xL is a known driver of therapeutic resistance in various cancers, making it a critical target for novel drug discovery.[1][2][3][4][5] The development of selective antagonists has provided invaluable tools to investigate the specific roles of Bcl-xL in cellular life and death decisions.

Introduction to Bcl-xL and the Intrinsic Apoptosis Pathway

B-cell lymphoma-extra large (Bcl-xL) is a prominent anti-apoptotic member of the Bcl-2 protein family, located on the outer mitochondrial membrane.[6][7] Its primary function is to safeguard cell survival by sequestering pro-apoptotic effector proteins, namely BAX and BAK.[8][9][10] This action prevents Mitochondrial Outer Membrane Permeabilization (MOMP), thereby blocking the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which would otherwise initiate the caspase cascade leading to programmed cell death.[6][8] The delicate balance between pro- and anti-survival Bcl-2 family members determines a cell's fate when faced with apoptotic stimuli.[6]

Potent Bcl-xL Antagonists as Chemical Probes

The development of small molecules that mimic the action of pro-apoptotic BH3-only proteins has revolutionized the study of Bcl-2 family members. These "BH3 mimetics" bind with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL, displacing pro-apoptotic proteins and triggering apoptosis.[11] This guide focuses on well-characterized, selective Bcl-xL antagonists such as A-1155463 and WEHI-539, which serve as excellent chemical probes.[12][13][14]

A-1155463 is a highly potent and selective Bcl-xL inhibitor developed through structure-based design.[12][14] It exhibits picomolar binding affinity for Bcl-xL and is significantly more potent in cell-based assays than earlier compounds like WEHI-539.[12] These characteristics make it an ideal tool for interrogating Bcl-xL's function in various biological systems.[12][15]

Quantitative Data of Key Bcl-xL Chemical Probes

The following tables summarize the quantitative data for A-1155463 and WEHI-539, highlighting their potency and selectivity.

Table 1: Binding Affinity and Potency of Bcl-xL Antagonists

| Compound | Target | Assay Type | Potency (Ki/Kd) | Reference |

| A-1155463 | Bcl-xL | TR-FRET | Ki <0.01 nM | [15] |

| WEHI-539 | Bcl-xL | Surface Plasmon Resonance (SPR) | Kd = 1.4 nM | [13] |

Table 2: Cellular Activity of Bcl-xL Antagonists

| Compound | Cell Line | Assay Type | Potency (EC50) | Reference |

| A-1155463 | Molt-4 (ALL) | Cell Viability | 70 nM | [16][17] |

| A-1155463 | H146 (SCLC) | Cell Viability | ~40 nM | [12] |

| WEHI-539 | MCL-1 deficient MEFs | Apoptosis Induction | ~100-1000 nM | [13] |

Table 3: Selectivity Profile of A-1155463 and WEHI-539

| Compound | Off-Target | Binding Affinity (Ki/Kd) | Fold Selectivity (vs. Bcl-xL) | Reference |

| A-1155463 | Bcl-2 | >1000-fold weaker | >1000 | [12] |

| A-1155463 | Bcl-w | 19 nM | >1900 | [12] |

| A-1155463 | Mcl-1 | >440 nM | >44000 | [12] |

| WEHI-539 | Bcl-2 | >750 nM | >535 | [13] |

| WEHI-539 | Bcl-w | >550 nM | >390 | [13] |

| WEHI-539 | Mcl-1 | >550 nM | >390 | [13] |

Mechanism of Action and Signaling Pathway

Bcl-xL antagonists function by competitively binding to the BH3-binding groove on the surface of the Bcl-xL protein. This prevents Bcl-xL from sequestering the pro-apoptotic proteins BAX and BAK. Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to the formation of pores, MOMP, and the subsequent release of cytochrome c, which activates the apoptotic cascade.

Experimental Protocols

Detailed methodologies are crucial for the effective use of Bcl-xL antagonists as chemical probes.

In Vitro Binding Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is used to quantify the binding affinity of the antagonist to Bcl-xL.

-

Principle: Measures the disruption of the interaction between Bcl-xL and a fluorescently labeled BH3 peptide (e.g., from BIM or BAD).

-

Protocol Outline:

-

Recombinant, tagged Bcl-xL protein (e.g., GST-Bcl-xL) is incubated with a fluorescently labeled BH3 peptide (e.g., Biotin-BIM BH3) and a FRET pair (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).

-

Binding of the peptide to Bcl-xL brings the FRET donor and acceptor into proximity, generating a signal.

-

A serial dilution of the Bcl-xL antagonist is added to compete with the BH3 peptide for binding to Bcl-xL.

-

The decrease in the FRET signal is measured, and the data is used to calculate the inhibitor's affinity (Ki).

-

b) Surface Plasmon Resonance (SPR) SPR provides real-time, label-free analysis of binding kinetics.

-

Principle: Measures changes in the refractive index at the surface of a sensor chip when an analyte binds to a ligand immobilized on the chip.

-

Protocol Outline:

-

Recombinant Bcl-xL protein is immobilized onto an SPR sensor chip.

-

A series of concentrations of the Bcl-xL antagonist are flowed over the chip surface.

-

The association and dissociation rates are monitored in real-time by detecting changes in the SPR signal.

-

The resulting sensorgrams are analyzed to determine the equilibrium dissociation constant (Kd).

-

Cellular Assays

a) Cell Viability and Apoptosis Induction These assays determine the effect of the antagonist on cell survival in Bcl-xL-dependent cell lines.

-

Principle: Quantifies the number of viable cells or measures markers of apoptosis after treatment.

-

Protocol Outline (Cell Viability using CellTiter-Glo®):

-

Seed cells (e.g., H146 small cell lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the Bcl-xL antagonist for a specified period (e.g., 24-72 hours).[18]

-

Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Plot the data to determine the half-maximal effective concentration (EC50).

-

-

Protocol Outline (Apoptosis by Caspase-3/7 Activation):

-

Treat cells with the Bcl-xL antagonist as described above.

-

Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).

-

Activated caspase-3/7 cleaves the substrate, producing a luminescent signal.

-

Measure luminescence to quantify apoptosis induction.

-

In Vivo Efficacy Studies

a) Xenograft Tumor Models These studies evaluate the antagonist's anti-tumor activity in a living organism.

-

Principle: A Bcl-xL-dependent human tumor cell line is implanted in immunocompromised mice, and the effect of the antagonist on tumor growth is measured.

-

Protocol Outline:

-

Implant a suspension of Bcl-xL-dependent tumor cells (e.g., H146) subcutaneously into immunocompromised mice (e.g., SCID-Beige).[12]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the Bcl-xL antagonist (e.g., A-1155463) via an appropriate route (e.g., intraperitoneal injection) at a defined dose and schedule.[12]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., cleaved caspase-3).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a Bcl-xL antagonist and the logical basis for its use.

Conclusion

Selective Bcl-xL antagonists like A-1155463 are indispensable chemical probes for elucidating the specific contributions of Bcl-xL to cell survival and disease pathology. Their high potency and selectivity allow for precise interrogation of Bcl-xL function, distinguishing its roles from those of other anti-apoptotic Bcl-2 family members. By providing detailed protocols and quantitative data, this guide aims to equip researchers with the necessary information to effectively utilize these powerful tools in the ongoing effort to understand and combat diseases driven by the dysregulation of apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. Bcl-xL - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probe WEHI-539 | Chemical Probes Portal [chemicalprobes.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Probe A-1155463 | Chemical Probes Portal [chemicalprobes.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

Early-Stage Research on Bcl-xL Antagonism in Solid Tumors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bcl-xL antagonist 2" is not a uniquely identifiable agent in widespread public research. Therefore, this guide focuses on a well-characterized, potent Bcl-xL-targeting agent, Navitoclax (B1683852) (ABT-263) , as a representative example to discuss the principles of Bcl-xL antagonism in solid tumors. Navitoclax is a dual inhibitor of Bcl-xL and Bcl-2.

Introduction: The Rationale for Targeting Bcl-xL in Solid Tumors

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many solid tumors, the overexpression of anti-apoptotic proteins like Bcl-xL allows cancer cells to survive cellular stress and resist conventional therapies.[1][2] Bcl-xL sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in the apoptotic cascade.[3][4]

Targeting Bcl-xL with small molecule inhibitors, often referred to as BH3 mimetics, aims to restore the apoptotic potential of cancer cells.[5] These inhibitors bind to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins and triggering cell death.[1][4] Navitoclax (ABT-263) is a potent, orally bioavailable small molecule that inhibits Bcl-xL, Bcl-2, and Bcl-w, and has been investigated in numerous preclinical and clinical studies in solid tumors.[5][6]

Mechanism of Action of Bcl-xL Antagonism

Bcl-xL antagonists function by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells dependent on Bcl-xL for survival, this protein sequesters pro-apoptotic "activator" proteins like BIM. By binding to the BH3 groove of Bcl-xL, Navitoclax liberates BIM.[1][4] Freed BIM can then directly activate the "effector" proteins BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane, subsequent MOMP, cytochrome c release, and caspase activation, culminating in apoptosis.[3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and early-phase clinical studies of Navitoclax in solid tumors.

Table 1: Preclinical In Vitro Activity of Navitoclax in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Combination Agent | Synergy Observation | Reference |

| Hela | Cervical Cancer | Cell Viability | ~1 (as single agent) | Paclitaxel | Strong enhancement of cell death | [7] |

| U2OS | Osteosarcoma | Cell Viability | ~0.5 (as single agent) | Paclitaxel | Strong enhancement of cell death | [7] |

| A549 | Non-Small Cell Lung Cancer | Cell Viability | >10 (as single agent) | Paclitaxel | Strong enhancement of cell death | [7] |

| NCI-H460 | Non-Small Cell Lung Cancer | Cell Viability | ~0.1 | BI2536 (PLK1 inhibitor) | Synergistic | [8] |

| MDA-MB-231 | Breast Cancer | Cell Viability | Effective | - | Downregulated survivin expression | [1] |